1-(1,3-Dithian-2-yl)ethanone

Dithioacetal deprotection Hg(II)-promoted hydrolysis Process chemistry robustness

1-(1,3-Dithian-2-yl)ethanone, systematically named 2-acetyl-1,3-dithiane, is a C(2)-acylated 1,3-dithiane heterocycle (C₆H₁₀OS₂, MW 162.27 g/mol). It belongs to the class of 2-acyl-1,3-dithianes, which serve dual-function intermediates in organic synthesis: the dithiane ring acts as a masked acyl anion equivalent (umpolung synthon), while the exocyclic acetyl carbonyl provides an independent electrophilic or reducible handle.

Molecular Formula C6H10OS2
Molecular Weight 162.3 g/mol
Cat. No. B13793273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dithian-2-yl)ethanone
Molecular FormulaC6H10OS2
Molecular Weight162.3 g/mol
Structural Identifiers
SMILESCC(=O)C1SCCCS1
InChIInChI=1S/C6H10OS2/c1-5(7)6-8-3-2-4-9-6/h6H,2-4H2,1H3
InChIKeyUCTLSBFUHGKNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dithian-2-yl)ethanone (2-Acetyl-1,3-dithiane, CAS 58277-26-2) – Compound Profile and Procurement Context


1-(1,3-Dithian-2-yl)ethanone, systematically named 2-acetyl-1,3-dithiane, is a C(2)-acylated 1,3-dithiane heterocycle (C₆H₁₀OS₂, MW 162.27 g/mol) . It belongs to the class of 2-acyl-1,3-dithianes, which serve dual-function intermediates in organic synthesis: the dithiane ring acts as a masked acyl anion equivalent (umpolung synthon), while the exocyclic acetyl carbonyl provides an independent electrophilic or reducible handle [1]. This bifunctional architecture distinguishes it from simple 2-alkyl- or 2-aryl-1,3-dithianes, which lack the pendant carbonyl and therefore cannot participate in carbonyl-directed transformations without prior dithiane deprotection. The compound is a colorless to pale yellow liquid (predicted b.p. 278 ± 40 °C, density 1.2 ± 0.1 g/cm³, LogP 0.83) , with its crystal structure solved to R = 0.053 in the monoclinic space group C2 [2].

Dual‑function intermediate Masked acyl anion equivalent with orthogonal acetyl carbonyl; enables umpolung and carbonyl‑directed transformations in a single scaffold.
Deprotection protocol 2‑Acyl dithiane resists Hg(II) hydrolysis; requires N‑halosuccinimide oxidative cleavage. Reagent selection directly impacts process design.
Asymmetric entry Prochiral ketothioacetal substrate for enantioselective reduction; supports chiral α‑hydroxy carbonyl building‑block synthesis without chiral pool starting materials.

Why 2-Alkyl- or Parent 1,3-Dithianes Cannot Replace 1-(1,3-Dithian-2-yl)ethanone in Synthetic Workflows


Generic 1,3-dithianes (unsubstituted or 2-alkyl-substituted) lack the exocyclic acetyl carbonyl that defines 1-(1,3-dithian-2-yl)ethanone. This single structural difference creates three irreconcilable performance gaps. First, the acetyl group withdraws electron density from the dithiane ring, measurably increasing C(2)–H acidity relative to 2-alkyl dithianes [1], which alters the base strength required for lithiation and the kinetic profile of subsequent alkylations. Second, the acetyl carbonyl enables an entirely orthogonal reaction manifold—enantioselective reduction to chiral α-hydroxythioacetals [2] and Lewis acid-catalyzed conjugate addition to α,β-unsaturated ketones [3]—that is simply unavailable to 2-alkyl or 2-aryl dithianes. Third, and most critically for process chemistry, the 2-acyl substitution renders the dithiane ring exceptionally resistant to standard Hg(II)-promoted hydrolytic deprotection; forcing Hg(II) conditions that work quantitatively on 2,2-dialkyl dithianes leads to stalled reactions or decomposition with 2-acyl substrates [4]. Attempting to substitute a 2-methyl- or 2-phenyl-1,3-dithiane for 1-(1,3-dithian-2-yl)ethanone in any workflow that exploits the acetyl carbonyl will result in complete loss of that reactivity axis; conversely, substituting it into a deprotection sequence designed for 2-alkyl dithianes will fail unless the protocol is switched to N-halosuccinimide-based oxidative cleavage.

Missing carbonyl reactivity axis

2‑Alkyl or 2‑aryl‑1,3‑dithianes lack the acetyl group; enantioselective reduction, conjugate addition to enones, and other carbonyl‑directed transformations become impossible.

Weaker C(2)–H acidity alters lithiation

Generic 2‑alkyl dithianes have higher pKa; lithiation may require stronger bases or higher temperatures, potentially reducing functional group tolerance in complex molecules.

Hg(II) deprotection may stall

Standard HgCl₂‑based dithioacetal cleavage is very slow for 2‑acyl substrates; substituting into a Hg(II) workflow will likely fail. N‑halosuccinimide protocols are required.

Quantitative Differentiation Evidence: 1-(1,3-Dithian-2-yl)ethanone vs. Comparator 1,3-Dithianes


Hg(II)-Promoted Hydrolytic Stability: 2-Acyl Dithianes Are Refractory to Standard Deprotection Conditions

Corey and Erickson (1971) established a clear reactivity hierarchy for HgCl₂-mediated dithiane hydrolysis. 2,2-Dialkyl-1,3-dithianes undergo "very facile and more rapid" hydrolysis; 2-monoalkyl derivatives are slower but still processable; 2-acyl-1,3-dithianes—including 1-(1,3-dithian-2-yl)ethanone—are "very slow" and effectively inert under standard Hg(II) conditions [1]. The paper explicitly states that N-halosuccinimide reagents (NBS, NCS/Ag⁺) are required to achieve practical deprotection rates for 2-acyl substrates, yielding 70–100% of the liberated 1,2-dicarbonyl product [1]. For a procurement decision, selecting the 2-acetyl derivative over a 2-alkyl dithiane means committing to a non-Hg(II) oxidative cleavage protocol; failing to do so results in stalled deprotection.

Deprotection Rate
Head‑to‑head
2‑Acyl: very slow
2,2‑Dialkyl: facile
Requires NBS oxidative cleavage
Hg(II) protocols will stall
Dithioacetal deprotection Hg(II)-promoted hydrolysis Process chemistry robustness Orthogonal protecting group strategy

C(2)–H Acidity Enhancement: Acetyl Group Depresses pKa Enabling Milder Deprotonation Conditions

Bordwell et al. (1986) reported a systematic acidity order for 2-substituted 1,3-dithianes in DMSO: 2-C₆H₅ < 2-p-C₆H₅C₆H₄ < 2-CONMe₂ < 2-E-PhCH=CH < 2-CH=C-S(CH₂)₃S < 2-CO₂Me < 2-CN [1]. The acetyl group (COMe) positions between 2-CONMe₂ and 2-CO₂Me in electron-withdrawing strength, placing 1-(1,3-dithian-2-yl)ethanone approximately 4–10 pKa units more acidic than unsubstituted 1,3-dithiane (pKa ~39 in DMSO) [1]. The commonly cited pKa of unsubstituted 1,3-dithiane is ~31 (in THF/cyclohexylamine ion-pair scale), and 2-phenyl-1,3-dithiane has been measured at pKa ~30.7 in DMSO . This enhanced acidity means 1-(1,3-dithian-2-yl)ethanone can be deprotonated with weaker bases or at lower temperatures than 2-alkyl dithianes (pKa ~38), potentially reducing side reactions during lithiation.

C(2)–H Acidity
Cross‑study comparable
4–11 pKₐ units more acidic than parent
Enables milder lithiation conditions
Estimated from Bordwell substituent order
C–H acidity Dithiane lithiation Umpolung reactivity Base selection

Lewis Acid-Catalyzed Conjugate Addition: Exclusive Reactivity of the 2-Acyl Dithiane Scaffold with Enones

Page and co-workers demonstrated that 2-acyl-1,3-dithianes undergo efficient Lewis acid-mediated conjugate addition to α,β-unsaturated ketones, generating 1,5-diketones that undergo subsequent base-catalyzed intramolecular aldol condensation to afford cyclohex-2-en-1,4-dione and cyclohex-3-en-1,2-dione mono-dithioacetals [1]. This transformation exploits the enhanced nucleophilicity of the 2-acyl dithiane enolate, a reactivity mode absent in 2-alkyl- or 2-aryl-1,3-dithianes, which lack the acyl carbonyl required for enolate formation at the 2-position. The reaction proceeds under mild Lewis acid catalysis (e.g., TiCl₄ or BF₃·Et₂O) and tolerates a range of enone substitution patterns [1]. For the procurement context, 1-(1,3-dithian-2-yl)ethanone is the minimal 2-acyl dithiane that enables this annulation strategy; 2-methyl-1,3-dithiane or 2-phenyl-1,3-dithiane cannot participate.

Enone Conjugate Addition
Class‑level
2‑Acyl: reactive
2‑Alkyl: unreactive
Mandatory for cyclohexenedione annulation
Lewis acid catalysis required
Conjugate addition Lewis acid catalysis Cyclohexenedione synthesis C–C bond formation

Enantioselective Reduction: 2-Acetyl Dithiane as a Privileged Substrate for Chiral α-Hydroxy Thioacetal Synthesis

DeNinno, Perner, and Lijewski (1990) reported that 2-acyl-1,3-dithianes are effective substrates for enantioselective reduction using the Corey oxazaborolidine catalyst system (catecholborane, 0.1 equiv catalyst 2, toluene, −78 °C), affording chiral α-hydroxythioacetals in >95% yield with enantioselectivities up to 30:1 er [1]. Fujisawa et al. (1985) independently demonstrated that 2-ketothioacetals (α-ketothioacetals) undergo asymmetric reduction with fermenting baker's yeast to give optically pure α-hydroxythioacetals, serving as equivalents of valuable α-hydroxy aldehydes [2]. These enantiomerically enriched products can be further elaborated—via dithiane hydrolysis or reductive desulfurization—to chiral α-hydroxy ketones, 1,2-diols, or amino alcohols. 2-Alkyl-1,3-dithianes lack the carbonyl necessary for this reduction chemistry and cannot serve as precursors to these chiral building blocks.

Asymmetric Reduction
Class‑level
>95% yield, up to 30:1 er
Direct access to chiral α‑hydroxy synthons
Corey oxazaborolidine catalyst
Asymmetric reduction Oxazaborolidine catalysis Chiral building blocks α-Hydroxy ketone equivalents

VKORC1 Enzyme Inhibition: Documented Biological Activity Distinct from Other Simple Dithianes

1-(1,3-Dithian-2-yl)ethanone has been evaluated against recombinant human vitamin K epoxide reductase complex subunit 1 (VKORC1) and exhibits an IC₅₀ of 2.72 μM (2,720 nM) [1]. The assay was performed using recombinant human wild-type VKORC1 expressed in Pichia pastoris membranes, incubated for 30 minutes in the presence of dithiothreitol [1]. VKORC1 is the molecular target of warfarin and related coumarin anticoagulants. While this potency is moderate, it represents a structurally validated biological activity that distinguishes 1-(1,3-dithian-2-yl)ethanone from 2-alkyl or 2-aryl dithianes, for which no VKORC1 inhibition data have been reported. A separate assay for dihydroorotase inhibition showed negligible activity (IC₅₀ = 1.00 × 10⁶ nM at 10 μM), indicating target selectivity [2]. The compound has also been noted in patent literature for potential anti-proliferative and cell-differentiating activity [3].

VKORC1 IC₅₀
Reported
2.72 µM
Fragment‑like hit for SAR expansion
Recombinant human VKORC1 membrane assay
VKORC1 inhibition Anticoagulant target Enzyme assay Early-stage biological profiling

Crystal Structure Refinement Quality: High-Resolution X-Ray Data Supports Computational Modeling and Polymorph Screening

The single-crystal X-ray structure of 1-(1,3-dithian-2-yl)ethanone was solved by Moers et al. (1995) in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The structure refined to a final R-factor of 0.053 using 2043 observed reflections (I > 2σ(I)) via vector search methods and ShelXL refinement [1]. This level of refinement quality (R = 0.053) provides reliable bond lengths, angles, and torsional parameters suitable as input for density functional theory (DFT) geometry optimizations and molecular docking studies. In contrast, the crystal structures of many common comparator dithianes (e.g., 2-methyl-1,3-dithiane, 2-phenyl-1,3-dithiane) are less thoroughly characterized or have not been deposited in the Cambridge Structural Database (CSD). The availability of a validated CIF file [2] lowers the barrier for computational chemists requiring accurate starting geometries.

X‑ray Refinement
Supporting evidence
R = 0.053, monoclinic C2
Suitable for DFT and docking input
2043 observed reflections
X-ray crystallography Structural refinement Computational chemistry Polymorph prediction

Procurement-Relevant Application Scenarios for 1-(1,3-Dithian-2-yl)ethanone Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral α-Hydroxy Carbonyl Building Blocks via Enantioselective Ketothioacetal Reduction

For medicinal chemistry and natural product synthesis groups requiring enantiomerically enriched α-hydroxy ketones or 1,2-diols, 1-(1,3-dithian-2-yl)ethanone serves as a prochiral ketothioacetal substrate for either Corey oxazaborolidine-catalyzed reduction (>95% yield, up to 30:1 er) [1] or fermenting baker's yeast reduction to yield optically pure α-hydroxythioacetals [2]. The resulting chiral thioacetals can be hydrolyzed (using N-halosuccinimide reagents, given the 2-acyl dithiane's Hg(II) resistance [3]) to liberate α-hydroxy methyl ketones, or reductively desulfurized to 1,2-diols. This scenario exploits the unique combination of the dithiane's umpolung heritage with the acetyl carbonyl's reducibility—a dual functionality absent in 2-alkyl or 2-aryl dithianes. Procurement of the racemic ketothioacetal followed by catalytic asymmetric reduction provides a cost-effective alternative to purchasing pre-formed chiral α-hydroxy ketones, which are typically 5–20× more expensive per gram.

Cyclohexenedione and Fused Carbocycle Construction via Tandem Lewis Acid Conjugate Addition–Aldol Annulation

Synthetic groups targeting cyclohex-2-en-1,4-dione or cyclohex-3-en-1,2-dione scaffolds—common intermediates in terpenoid, steroid, and polyketide synthesis—can employ 1-(1,3-dithian-2-yl)ethanone as the nucleophilic partner in TiCl₄- or BF₃·Et₂O-mediated conjugate addition to α,β-unsaturated ketones [4]. The initial 1,5-diketone adduct spontaneously undergoes base-catalyzed intramolecular aldol condensation to form the cyclohexenedione mono-dithioacetal. The dithioacetal moiety can subsequently be cleaved (via NBS oxidative hydrolysis [3]) to reveal the 1,2-diketone, or retained as a latent carbonyl for further synthetic elaboration. No 2-alkyl dithiane can participate in this annulation because enolate formation at the 2-position is impossible without the acyl carbonyl. For process chemists scaling this reaction, the key operational constraint is that the dithioacetal deprotection step must use N-halosuccinimide rather than Hg(II) reagents [3].

Early-Stage VKORC1-Targeted Screening and SAR Expansion Around the 2-Acyl Dithiane Pharmacophore

For drug discovery programs targeting the vitamin K epoxide reductase (VKORC1) enzyme—a validated target for anticoagulant therapy and rodenticide development—1-(1,3-dithian-2-yl)ethanone offers a characterized starting point with a measured IC₅₀ of 2.72 μM [5]. The compound's moderate potency and low molecular weight (162.27 g/mol) make it an attractive fragment-like hit for structure–activity relationship (SAR) expansion. The acetyl group and dithiane ring provide two independent vectors for chemical modification: the acetyl carbonyl can be condensed, reduced, or homologated; the dithiane sulfur atoms can be oxidized to sulfoxides or sulfones, each oxidation state imparting distinct stereoelectronic properties [6]. The availability of a high-quality crystal structure (R = 0.053) [7] enables molecular docking into VKORC1 homology models to guide rational design. The compound's negligible activity against dihydroorotase (IC₅₀ > 1 mM) [8] provides early selectivity data, reducing the risk of pursuing a promiscuous scaffold.

Umpolung-Based Carbonyl Homologation with Built-In Orthogonal Reactivity for Multi-Step Synthesis

1-(1,3-Dithian-2-yl)ethanone enables a unique synthetic logic wherein the dithiane ring serves as a masked acyl anion (umpolung) for C–C bond formation at the 2-position, while the acetyl carbonyl remains available for orthogonal transformations (reduction, condensation, Wittig olefination) without dithiane deprotection. This contrasts with 2-alkyl dithianes, where the alkyl group is inert beyond its steric influence on lithiation stereochemistry. The enhanced C(2)–H acidity (pKa depressed by 4–11 units relative to unsubstituted 1,3-dithiane [9]) permits lithiation with substoichiometric BuLi or the use of milder bases, reducing the risk of acetyl carbonyl addition by the lithiated species. After the dithiane-mediated alkylation or conjugate addition step, the acetyl group can be revealed by dithiane hydrolysis—but only if N-halosuccinimide protocols [3] are employed, as standard Hg(II) conditions will stall. This scenario is particularly valuable for complex molecule synthesis where protecting group orthogonality and step economy are paramount.

Application
Selection Property
Validation Focus
Chiral α‑hydroxy ketone synthesis
Prochiral 2‑acyl dithiane substrate
Enantioselective reduction efficiency (yield, er)
Cyclohexenedione annulation
2‑Acyl enolate nucleophile for enone addition
N‑halosuccinimide‑based deprotection protocol
VKORC1‑targeted SAR expansion
Fragment‑like 2‑acyl dithiane hit (IC₅₀ context)
Confirm VKORC1 inhibitory potency and selectivity
Umpolung‑based carbonyl homologation
Masked acyl anion with orthogonal acetyl handle
Lithiation base strength and deprotection orthogonality

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